

# ARV-766: A Comparative Analysis of Cross-Reactivity and Selectivity

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## Compound of Interest

Compound Name: TRC-766

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ARV-766 is a second-generation proteolysis targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver in prostate cancer. Developed by Arvinas, this orally bioavailable molecule has demonstrated significant potency against wild-type AR and clinically relevant mutants.<sup>[1][2]</sup> As with any targeted therapy, understanding its cross-reactivity and potential off-target effects is crucial for a comprehensive assessment of its therapeutic window and potential liabilities. This guide provides a comparative analysis of ARV-766's selectivity profile based on available data and general knowledge of the PROTAC class it belongs to.

## Comparison with Predecessor and Other Androgen Receptor Degraders

ARV-766 was developed to improve upon its predecessor, bavdegalutamide (ARV-110). While both are potent AR degraders, ARV-766 exhibits a broader efficacy profile, notably against the AR L702H mutation, which is a known resistance mechanism to some AR-targeted therapies.<sup>[3]</sup> Clinical data has also suggested a better tolerability profile for ARV-766 compared to bavdegalutamide.<sup>[3]</sup>

From a broader perspective, ARV-766 is part of a class of PROTACs that utilize a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[4]</sup> This shared mechanism

introduces a potential for class-wide off-target effects, which must be considered when evaluating the selectivity of any individual molecule within this class.

## Quantitative Analysis of On-Target Potency

While specific quantitative data on the cross-reactivity of ARV-766 against a broad panel of proteins is not publicly available, its high on-target potency serves as an important indicator of its selectivity. Preclinical studies have demonstrated impressive degradation of the androgen receptor.

| Compound | Target                        | Cell Line | DC50 (nM) | Dmax           | Notes  |
|----------|-------------------------------|-----------|-----------|----------------|--|
| ARV-766  | Androgen Receptor (Wild-Type) | VCaP      | <1        | >90% (in vivo) | Also potent against clinically relevant AR mutants.[5] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This high potency against the intended target suggests that at therapeutic concentrations, the engagement of ARV-766 with the androgen receptor is highly favored.

## Known Off-Target Considerations for Cereblon-Recruiting PROTACs

A known off-target for PROTACs that recruit the CRBN E3 ligase is the translation termination factor GSPT1.[6] The degradation of GSPT1 is not mediated by the target-binding end of the PROTAC but rather through a "molecular glue" mechanism inherent to the CRBN-binding moiety (a thalidomide analog).[7] This is a class effect for CRBN-recruiting PROTACs, and the extent of GSPT1 degradation can vary between different molecules. The inadvertent degradation of GSPT1 can lead to downstream effects on protein synthesis and may contribute to the overall therapeutic and toxicity profile of the drug.[6]

## Experimental Protocols

Detailed experimental protocols for the cross-reactivity studies of ARV-766 have not been publicly disclosed. However, a standard workflow for assessing the selectivity of a PROTAC like ARV-766 would typically involve the following:

#### 1. Proteomics-Based Selectivity Profiling:

- Method: Mass spectrometry-based proteomics is a common method to assess changes in the global proteome of cancer cell lines upon treatment with the PROTAC.
- Procedure:
  - Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with ARV-766 at various concentrations and time points.
  - A vehicle-treated group serves as a negative control.
  - Cells are lysed, and proteins are extracted and digested into peptides.
  - Peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
  - Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - The abundance of thousands of proteins is quantified across the different treatment conditions to identify proteins that are downregulated, indicating potential degradation.

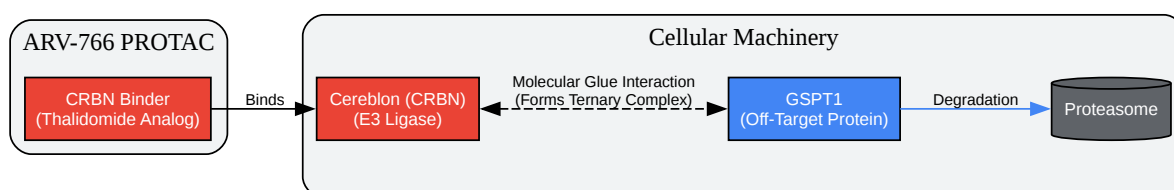
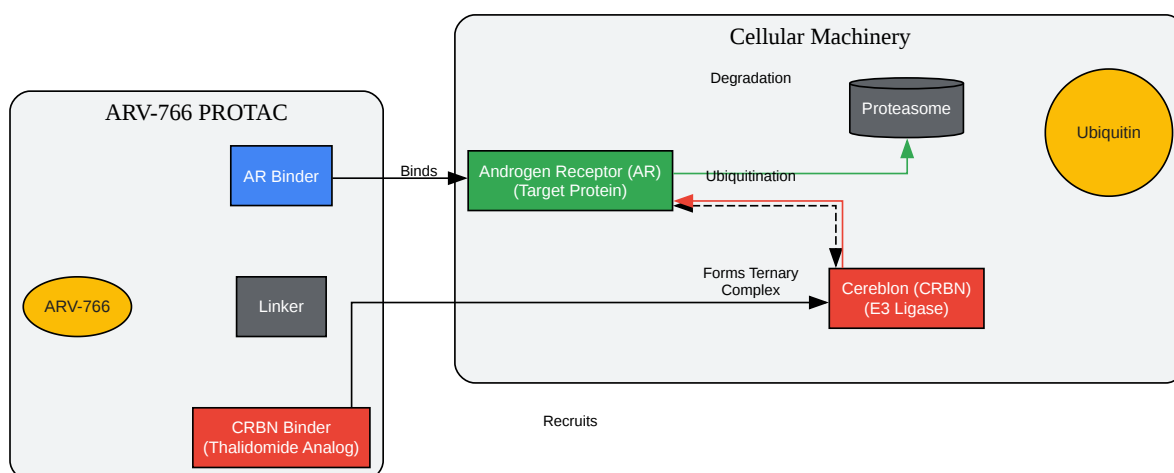
#### 2. Target Engagement and Binding Assays:

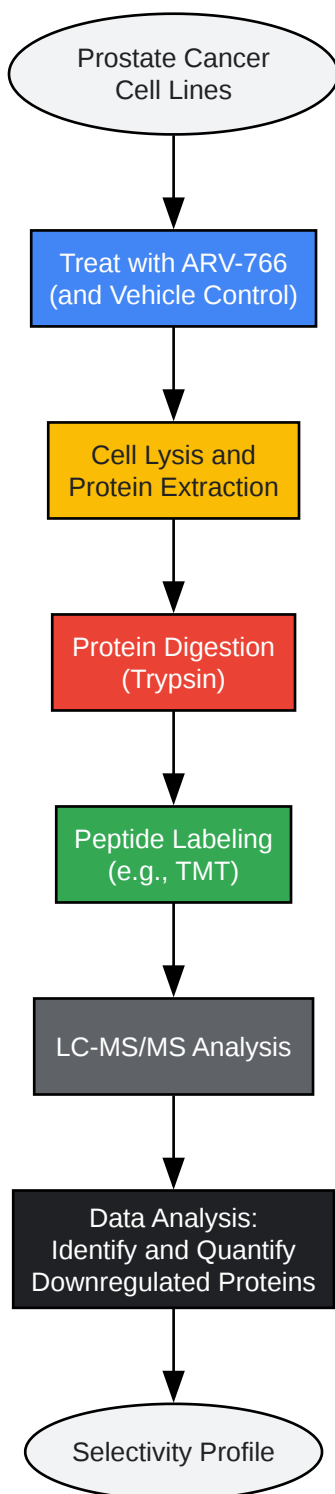
- Method: A broad panel of in vitro binding assays against a diverse set of proteins can be used to identify potential off-target interactions.
- Procedure:
  - ARV-766 is screened against a large panel of kinases (e.g., a kinome scan), G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
  - Binding affinity (e.g.,  $K_i$ ,  $K_d$ ) is determined for any identified "hits."

- These assays help to identify direct binding interactions that may or may not lead to degradation.

## Visualizing the PROTAC Mechanism and Potential Off-Target Effects

To better understand the mechanism of action and potential for cross-reactivity, the following diagrams illustrate the intended action of ARV-766 and the mechanism of GSPT1 off-target degradation.





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